![molecular formula C18H19N5O B2711351 1-(2-Methylphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea CAS No. 2320213-01-0](/img/structure/B2711351.png)
1-(2-Methylphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea is a chemical compound that belongs to the class of urea derivatives. It is commonly known as MP-10 and has been extensively studied for its potential applications in scientific research. MP-10 is a small molecule inhibitor that has shown promising results in various studies, making it a subject of interest for researchers.
作用機序
The mechanism of action of MP-10 involves the inhibition of several kinases, including JAK2, FLT3, and RET. This inhibition leads to a decrease in the proliferation of cancer cells. MP-10 has also been found to induce apoptosis, which is programmed cell death, in cancer cells. The exact mechanism of action of MP-10 is still under investigation.
Biochemical and physiological effects:
MP-10 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several kinases, which leads to a decrease in the proliferation of cancer cells. MP-10 has also been found to induce apoptosis in cancer cells. Additionally, MP-10 has been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
The advantages of using MP-10 in lab experiments include its potent inhibitory activity against several kinases, making it a useful tool for studying the role of these kinases in various biological processes. MP-10 has also been found to have low toxicity, making it a safe compound to use in lab experiments. The limitations of using MP-10 in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for the study of MP-10. One potential direction is the investigation of its potential applications in cancer therapy. MP-10 has shown promising results in preclinical studies, making it a potential candidate for further development as a cancer therapeutic. Another potential direction is the investigation of its anti-inflammatory effects, which could lead to the development of new treatments for inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of MP-10 and its potential applications in various biological processes.
合成法
The synthesis of MP-10 involves a multi-step process that starts with the reaction of 2-methyl-5-pyridin-4-ylpyrazol-3-carbaldehyde and 2-methylphenyl isocyanate. The resulting intermediate is then treated with a reducing agent to yield MP-10. The synthesis of MP-10 has been optimized to increase the yield and purity of the final product.
科学的研究の応用
MP-10 has been extensively studied for its potential applications in scientific research. It has shown promising results in various studies, making it a subject of interest for researchers. MP-10 has been found to inhibit the activity of several kinases, including JAK2, FLT3, and RET. This inhibition leads to a decrease in the proliferation of cancer cells and has potential applications in cancer therapy.
特性
IUPAC Name |
1-(2-methylphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-13-5-3-4-6-16(13)21-18(24)20-12-15-11-17(22-23(15)2)14-7-9-19-10-8-14/h3-11H,12H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSVDPCSOGJMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC(=NN2C)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

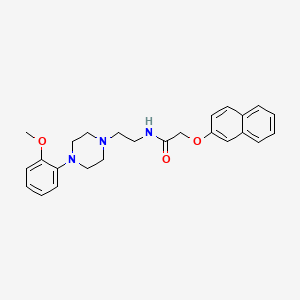

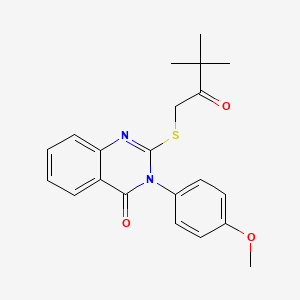
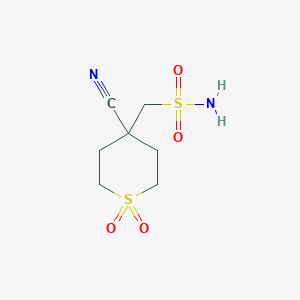
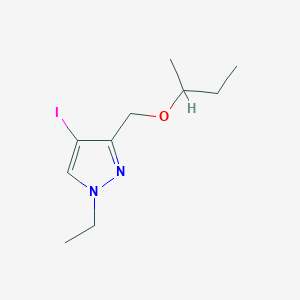
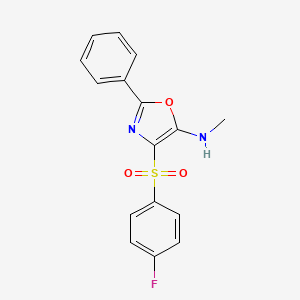
![N-[2-(2,3-Dihydro-1-benzofuran-2-ylmethylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2711280.png)
![1-butyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2711281.png)
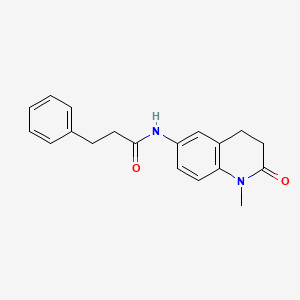
![3-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2711283.png)

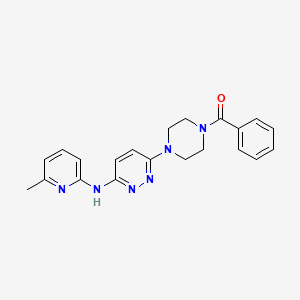
![Ethyl 5-[(4-chlorophenyl)sulfonyl-phenoxycarbonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2711289.png)
